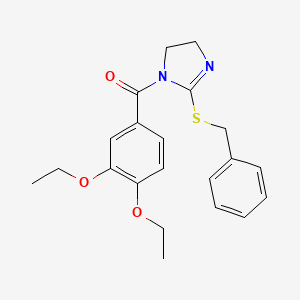

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical synthesis and structures that can be informative for a comprehensive analysis of similar compounds. The first paper discusses the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through a photoinduced rearrangement process . Although this does not directly pertain to the target compound, the methods and chemical reactions involved could be relevant for its synthesis or for understanding its chemical behavior.

Synthesis Analysis

The synthesis of related compounds, such as benzoaryl-5-yl(2-hydroxyphenyl)methanones, involves a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones . This process is carried out under an argon atmosphere with irradiation from a high-pressure mercury lamp, which suggests that similar conditions might be applicable for synthesizing the target compound. The absence of transition metals and oxidants in this method indicates a potentially cleaner and more efficient synthesis pathway that could be adapted for the target compound.

Molecular Structure Analysis

While the molecular structure of the target compound is not directly analyzed in the provided papers, the structure of benzoaryl-5-yl(2-hydroxyphenyl)methanones synthesized in the first paper was characterized using NMR, HRMS, and X-ray . These techniques are crucial for confirming the structure of synthesized compounds and could be employed to analyze the molecular structure of "this compound" to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound, but the photoinduced rearrangement described in the first paper could be indicative of the types of chemical reactions that the target compound might undergo. The rearrangement process and the conditions under which it occurs could offer insights into the reactivity and stability of the target compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not discussed in the provided papers. However, the characterization techniques mentioned in the first paper, such as NMR and HRMS, are essential tools for determining these properties . By applying these techniques, researchers can deduce properties like solubility, melting point, and reactivity, which are important for understanding the compound's behavior in various environments and for potential applications.

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Theoretical Studies : Moreno-Fuquen et al. (2019) describe the regioselective synthesis of a related heterocyclic amide, used as an intermediate for further chemical reactions. This study includes theoretical studies using density functional theory (DFT) calculations, contributing to the understanding of the reaction mechanisms and molecular interactions involved in such syntheses (Moreno-Fuquen et al., 2019).

Electrochemical, Electrical, and Optical Properties of Benzimidazole Derivatives : Anand and Muthusamy (2018) investigate the synthesis and characterization of benzimidazole monomers and their conversion to oligomers. This research explores the optical, electrical, electrochemical, and thermal properties of these compounds, highlighting their potential applications in various fields, such as material science (Anand & Muthusamy, 2018).

Synthesis of Functionalised Benzo[b]thiophenes : Pradhan and De (2005) focus on the one-pot syntheses of functionalized benzo[b]thiophenes, which are used as key intermediates in further chemical syntheses. This study contributes to the field of organic synthesis, particularly in the development of novel compounds with potential applications in drug development and material science (Pradhan & De, 2005).

Synthesis and Antibacterial Screening : Landage et al. (2019) report the synthesis of a new series of thiazolyl pyrazole and benzoxazole compounds. These compounds have been characterized and tested for their antibacterial activities, highlighting the role of such chemical syntheses in the development of new antimicrobial agents (Landage et al., 2019).

NMDA Receptor Antagonists Research : Borza et al. (2007) identify and test a series of compounds, including benzimidazole-2-carboxamides, for their activity as NR2B subunit-selective antagonists of the NMDA receptor. This research contributes to the understanding of receptor binding and potential therapeutic applications in neurology (Borza et al., 2007).

Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesize new pyridine derivatives and evaluate their antimicrobial activity. This research is significant in the search for new antimicrobial agents, contributing to the ongoing efforts to combat drug-resistant pathogens (Patel et al., 2011).

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-3-25-18-11-10-17(14-19(18)26-4-2)20(24)23-13-12-22-21(23)27-15-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKUKGDQJIQJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)